molecular formula C18H24N2O4 B12891094 2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1,2-oxazol-3-yl]benzamide CAS No. 82558-70-1

2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1,2-oxazol-3-yl]benzamide

Cat. No.: B12891094
CAS No.: 82558-70-1
M. Wt: 332.4 g/mol
InChI Key: DKGDRCAPICBTRX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(5-(2-methylpentan-2-yl)isoxazol-3-yl)benzamide involves the reaction of 2,6-dimethoxybenzoic acid with 5-(2-methylpentan-2-yl)isoxazole-3-amine. The reaction typically occurs under mild conditions, using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-(5-(2-methylpentan-2-yl)isoxazol-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2,6-dimethoxy-N-(5-(2-methylpentan-2-yl)isoxazol-3-yl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its effects on plant growth and development, particularly in controlling weed growth.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical structure.

    Industry: Employed in the agricultural sector as an effective herbicide.

Mechanism of Action

The compound exerts its herbicidal effects by inhibiting the synthesis of cellulose in plant cells. This disruption in cellulose production leads to the weakening of cell walls, ultimately causing the death of the plant. The molecular targets involved in this process include enzymes responsible for cellulose biosynthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dimethoxy-N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)benzamide
  • 2,6-dimethoxy-N-(3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl)benzamide

Uniqueness

2,6-dimethoxy-N-(5-(2-methylpentan-2-yl)isoxazol-3-yl)benzamide stands out due to its specific isoxazole and benzamide structure, which provides it with unique herbicidal properties. Its ability to inhibit cellulose synthesis makes it particularly effective in controlling a wide range of broadleaf weeds .

Properties

CAS No.

82558-70-1

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

2,6-dimethoxy-N-[5-(2-methylpentan-2-yl)-1,2-oxazol-3-yl]benzamide

InChI

InChI=1S/C18H24N2O4/c1-6-10-18(2,3)14-11-15(20-24-14)19-17(21)16-12(22-4)8-7-9-13(16)23-5/h7-9,11H,6,10H2,1-5H3,(H,19,20,21)

InChI Key

DKGDRCAPICBTRX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)C1=CC(=NO1)NC(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

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